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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholesterol-
Polyethylene Glycol-Folate (Chol-PEG-Folate) in lipid nanoparticle (LNP)-based delivery
systems for CRISPR-Cas9 gene editing. The protocols offer detailed methodologies for the
formulation of these targeted nanoparticles and their application in vitro.

Introduction to Cholesterol-PEG-Folate in CRISPR-
Cas9 Delivery

The efficacy of CRISPR-Cas9 technology is highly dependent on the safe and efficient delivery
of its components into target cells. Lipid nanoparticles (LNPs) have emerged as a promising
non-viral vector for this purpose. The incorporation of Cholesterol-PEG-Folate into LNP
formulations offers a multi-functional approach to enhance CRISPR-Cas9 delivery.

o Cholesterol is a critical component of LNPs, contributing to the stability of the lipid bilayer
and facilitating endosomal escape of the CRISPR-Cas9 cargo into the cytoplasm.[1]
Formulations rich in cholesterol have been shown to boost transfection efficiency.[1]

+ Polyethylene Glycol (PEG) provides a hydrophilic stealth layer on the surface of the LNPs.
This PEGylation reduces immunogenicity, increases systemic circulation time by preventing
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opsonization and clearance by the reticuloendothelial system, and improves the overall
stability of the nanoparticles.[2][3]

o Folate serves as a targeting ligand. Many cancer cells, particularly ovarian and brain
cancers, overexpress the folate receptor.[2][4] By incorporating folate into the LNP surface,
the nanopatrticles can specifically bind to and be internalized by these target cells through
folate receptor-mediated endocytosis, thereby increasing the precision of CRISPR-Cas9
delivery.[4]

This targeted delivery system holds significant promise for therapeutic applications of CRISPR-
Cas9, particularly in oncology, by enabling specific gene editing in diseased cells while
minimizing off-target effects in healthy tissues. For instance, a folate receptor-targeted
liposome has been successfully used to deliver a CRISPR plasmid DNA targeting the DNA
methyltransferase 1 (DNMT1) gene in ovarian cancer cells.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing cholesterol- and PEG-
containing lipid nanoparticles for CRISPR-Cas9 delivery. While specific data for a complete
Cholesterol-PEG-Folate system for CRISPR delivery is limited in the searched literature, the
data from a closely related Cholesterol-PEG system provides a strong baseline for expected
performance.

Table 1: Physicochemical Properties of Cholesterol-PEG Containing Lipid Nanopatrticles for
CRISPR-Cas9 Delivery

Zeta

Formulation Molar Ratio  N/P Ratio Size (nm) Potential Reference
(mV)

DOTAP/DOP 1:1:2.1 (with

E/Cholesterol 0.4 mol% 3 1453 +5.8 +35.2+2.1 [1]

/Chol-PEG Chol-PEG)

Table 2: Gene Editing Efficiency of Cholesterol-PEG Containing Lipid Nanoparticles
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Gene
Formulation Cell Line Target Gene Editing Assay Reference
Efficiency
HEK293 39%
DOTAP/DOP S
(stably reduction in Flow
E/Cholesterol _ EGFP [1][5]
expressing fluorescence Cytometry
/Chol-PEG _
EGFP) signal

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of Cholesterol-PEG

based lipid nanoparticles for CRISPR-Cas9 delivery. A protocol for the synthesis of Folate-

PEG-Cholesterol is also included, which can be incorporated into the nanopatrticle formulation

for targeted delivery.

Protocol 1: Preparation of

DOTAP/DOPE/Cholesterol/Chol-PEG Liposomes for
CRISPR-Cas9 Plasmid Delivery

This protocol is adapted from a study that demonstrated successful gene editing using a four-

component cationic liposome.[1]

Materials:

» DOPE (dioleoyl phosphatidylethanolamine)

e Cholesterol

o Cholesterol-PEG (Chol-PEG)

e Chloroform

¢ Nuclease-free water

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
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CRISPR-Cas9 plasmid DNA (encoding Cas9 and sgRNA)

Rotary evaporator

Probe sonicator

Lipid film hydration apparatus
Procedure:
e Lipid Film Formation:

1. Dissolve DOTAP, DOPE, Cholesterol, and Chol-PEG in chloroform in a round-bottom
flask. A suggested molar ratio is 1:1:2.1 (DOTAP:DOPE:Cholesterol) with the addition of
0.4 mol% Chol-PEG.[1]

2. Attach the flask to a rotary evaporator.

3. Evaporate the chloroform under vacuum at 37°C with a rotation speed of 40 rpm to form a
thin lipid film on the wall of the flask.

4. Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
e Hydration of Lipid Film:

1. Hydrate the dried lipid film with nuclease-free water by gentle rotation at room temperature
for 1-2 hours. The final lipid concentration should be around 5 mM.[1]

2. The resulting solution will contain multilamellar vesicles (MLVS).
e Sonication:

1. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe
sonicator on ice.

2. Sonication should be performed in pulses to avoid overheating the lipid suspension.

o Lipoplex Formation:
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1. Dilute the CRISPR-Cas9 plasmid DNA in nuclease-free water.

2. Add the liposome suspension to the diluted plasmid DNA at the desired N/P ratio (the
molar ratio of nitrogen in the cationic lipid to phosphate in the DNA). An N/P ratio of 3 has
been shown to be effective.[1]

3. Incubate the mixture at room temperature for 30 minutes to allow for the formation of
lipoplexes.

o Characterization (Optional but Recommended):

1. Measure the size and zeta potential of the formulated lipoplexes using dynamic light
scattering (DLS).

2. Assess the encapsulation efficiency of the plasmid DNA using a gel retardation assay.

Protocol 2: Synthesis of Folate-PEG-Cholesterol

This protocol describes a general method for synthesizing a folate-targeted lipid that can be
incorporated into the liposome formulation described in Protocol 1. This is based on
established methods for creating folate-conjugated lipids for targeted drug delivery.[6][7]

Materials:

» Folic acid

e PEG-bis-amine

¢ Cholesteryl chloroformate

e N,N'-Dicyclohexylcarbodiimide (DCC)
e N-hydroxysuccinimide (NHS)

e Dimethyl sulfoxide (DMSO)

e Chloroform

o Diethyl ether
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Procedure:
e Synthesis of Folate-PEG-amine:
1. Dissolve folic acid and a molar excess of PEG-bis-amine in DMSO.
2. Add NHS and DCC to the solution to activate the carboxylic acid group of folic acid.
3. Allow the reaction to proceed overnight at room temperature in the dark.
4. Purify the resulting Folate-PEG-amine conjugate.
o Synthesis of Folate-PEG-Cholesterol:
1. Dissolve the purified Folate-PEG-amine in chloroform.
2. Add a slight molar excess of cholesteryl chloroformate to the solution.
3. Let the reaction proceed overnight at room temperature.

4. Monitor the reaction for the disappearance of the free amino group using a ninhydrin
assay.

5. Concentrate the chloroform layer under vacuum.
6. Precipitate the final product, Folate-PEG-Cholesterol, by adding diethyl ether.
7. Further purify the product as needed.

Note on Formulation: To create folate-targeted liposomes, the synthesized Folate-PEG-
Cholesterol can be included in the initial lipid mixture in Protocol 1, typically at a concentration
of 0.1-2 mol% of the total lipid.

Protocol 3: In Vitro Transfection of Cells with CRISPR-
Cas9 Lipoplexes

Materials:
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o Target cells (e.g., HEK293 or a folate receptor-overexpressing cancer cell line)
o Complete cell culture medium

o Serum-free cell culture medium

o Prepared CRISPR-Cas9 lipoplexes (from Protocol 1)

o 6-well or 24-well cell culture plates

¢ Incubator (37°C, 5% CO2)

Procedure:

o Cell Seeding:

1. The day before transfection, seed the target cells in a multi-well plate at a density that will
result in 70-80% confluency at the time of transfection.

¢ Transfection:

1. On the day of transfection, remove the complete medium from the cells and wash once
with phosphate-buffered saline (PBS).

2. Add serum-free medium to each well.

3. Add the prepared CRISPR-Cas9 lipoplexes to the cells. The amount of lipoplexes will
depend on the well size and the desired final concentration of plasmid DNA.

4. Gently rock the plate to ensure even distribution of the lipoplexes.
5. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
o Post-Transfection:

1. After the incubation period, remove the transfection medium and replace it with fresh
complete medium.

2. Return the cells to the incubator and culture for 48-72 hours.
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e Analysis of Gene Editing:
1. After 48-72 hours, harvest the cells.

2. Genomic DNA can be extracted to assess gene editing efficiency using methods such as
the T7 endonuclease | assay or Sanger sequencing followed by TIDE or ICE analysis.

3. If a reporter gene (e.g., GFP) was targeted, gene knockout can be quantified by flow
cytometry or fluorescence microscopy.[1]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application
notes.
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Caption: Components and functions of a Cholesterol-PEG-Folate LNP.

Experimental Workflow
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Caption: Experimental workflow for CRISPR-Cas9 delivery using LNPs.

Folate-Targeted LNP

Folate Receptor-Mediated Endocytosis

Folate Receptor

Early Endosome

'

(Endosomal Escape)

Cytoplasm

Nucleus

Gene Editing

CRISPR-Cas9
Translocation

© 2025 BenchChem. All rights reserved.

9/11 Tech Support


https://www.benchchem.com/product/b13716090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Pathway of folate receptor-mediated endocytosis for LNP delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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